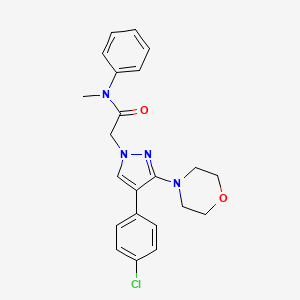
3-(Pyridin-4-yl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of pyridinium nitrate, a related compound, was achieved and characterized both theoretically and experimentally, as described in the first paper . Although the exact synthesis of 3-(Pyridin-4-yl)butanoic acid hydrochloride is not detailed, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray diffraction studies, as seen in the second and third papers . These studies reveal the presence of hydrogen bonding and other intermolecular interactions that contribute to the stability and conformation of the molecules. For 3-(Pyridin-4-yl)butanoic acid hydrochloride, similar analyses would likely show how the pyridine ring interacts with the butanoic acid moiety and how this affects the overall molecular conformation.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. The fourth paper discusses an oxidative coupling reaction involving a pyridine derivative . This suggests that 3-(Pyridin-4-yl)butanoic acid hydrochloride could also undergo similar reactions, potentially leading to the formation of new bonds and the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be inferred from their molecular structure and the types of chemical reactions they undergo. For example, the ionic liquid pyridinium nitrate exhibits catalytic properties in esterification reactions due to its electronic properties and chemical reactivity . Similarly, 3-(Pyridin-4-yl)butanoic acid hydrochloride might exhibit unique properties that could make it useful as a catalyst or in other chemical applications.
科学的研究の応用
Chlorogenic Acid: Pharmacological Potential
Chlorogenic acid, a polyphenol with structural elements reminiscent of pyridine derivatives, demonstrates diverse therapeutic roles. Its biological activities include antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory effects. It also plays a role in lipid and glucose metabolism, potentially aiding in the treatment of metabolic disorders like diabetes and obesity (Naveed et al., 2018).
Bioresorbable Polymers from γ-Butyrolactone
Advancements in polymer chemistry have enabled the synthesis of bioresorbable poly(γ-butyrolactone), a material with potential in tissue engineering. This compound's derivatives, akin to "3-(Pyridin-4-yl)butanoic acid hydrochloride," might find applications in creating biodegradable materials for medical use (Moore, Adhikari, & Gunatillake, 2005).
Organic Corrosion Inhibitors
Research on organic compounds, particularly those containing heteroatoms like nitrogen (found in pyridine), reveals their efficacy as corrosion inhibitors in acidic solutions. These inhibitors protect metals and alloys by forming stable complexes, highlighting the potential application of "3-(Pyridin-4-yl)butanoic acid hydrochloride" in corrosion prevention (Goyal et al., 2018).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived compound, is pivotal in synthesizing various drugs, demonstrating the potential of organic acids in pharmaceuticals. Compounds like "3-(Pyridin-4-yl)butanoic acid hydrochloride" could similarly play a role in the synthesis or modification of pharmaceuticals, owing to their functional groups and structural flexibility (Zhang et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives are notable for their surfactant properties, capable of enhancing the performance of a variety of surfactant structures by improving water solubility, compatibility, and solvency. This suggests that pyridine derivatives like "3-(Pyridin-4-yl)butanoic acid hydrochloride" might find applications in surfactant chemistry or as modifiers to improve the characteristics of surfactants and related materials (Login, 1995).
Safety and Hazards
特性
IUPAC Name |
3-pyridin-4-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBIXHLRQDQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=NC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)butanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)
![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)


![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)